2,6-Dimethyl-4-nitropyridine 1-oxide

Description

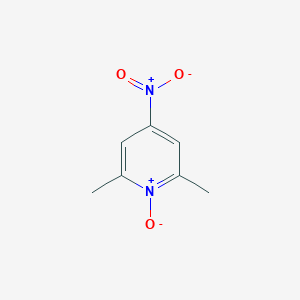

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPUGENPUAERSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=[N+]1[O-])C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197411 | |

| Record name | 2,6-Lutidine, 4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4808-64-4 | |

| Record name | Pyridine, 2,6-dimethyl-4-nitro-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4808-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-2,6-lutidine-1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004808644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4808-64-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Lutidine, 4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitro-2,6-lutidine-1-oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25F79GKV74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,6-Dimethyl-4-nitropyridine 1-oxide chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2,6-Dimethyl-4-nitropyridine 1-oxide

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No: 4808-64-4), a key heterocyclic compound with significant applications in chemical synthesis and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the compound's synthesis, physicochemical characteristics, reactivity, and safety protocols, grounding all information in authoritative data and field-proven insights.

Molecular Identity and Physicochemical Properties

This compound, also known as 4-Nitro-2,6-lutidine N-oxide, is a substituted pyridine derivative. The presence of the N-oxide functional group and the electron-withdrawing nitro group at the 4-position significantly influences the electronic properties and reactivity of the pyridine ring.

Key Identifiers and Properties

The fundamental properties of this compound are summarized below, providing a quantitative basis for its handling and application in experimental settings.[1][2][3][4]

| Property | Value |

| CAS Registry Number | 4808-64-4 |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol [5] |

| Melting Point | 163-164 °C[2] |

| Boiling Point (est.) | 413.8 ± 40.0 °C at 760 mmHg[1] |

| Density (est.) | 1.3 ± 0.1 g/cm³[1] |

| InChI Key | LFPUGENPUAERSG-UHFFFAOYSA-N[5] |

| Canonical SMILES | CC1=CC(=CC(=[N+]1[O-])C)[O-][3] |

| Appearance | White to light yellow crystalline powder |

| Topological Polar Surface Area | 71.3 Ų[3] |

Synthesis Pathway: Electrophilic Nitration

The most common and efficient synthesis of this compound involves the electrophilic nitration of 2,6-dimethylpyridine N-oxide (2,6-Lutidine-N-oxide). The N-oxide group is crucial as it activates the 4-position of the pyridine ring, making it susceptible to attack by the nitronium ion (NO₂⁺) generated from the nitrating mixture.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Nitration of 2,6-Lutidine-N-oxide

This protocol is adapted from established laboratory procedures.[5] The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

-

2,6-Lutidine-N-oxide (19 g, 155 mmol)

-

Fuming Nitric Acid (100%, 37.5 mL)

-

Concentrated Sulfuric Acid (95-97%, 52.5 mL)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath (0°C), slowly add 52.5 mL of concentrated H₂SO₄ to 37.5 mL of fuming HNO₃.

-

Causality: This addition must be slow and cooled as the formation of the nitronium ion is highly exothermic. Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to generate the highly electrophilic NO₂⁺ ion.

-

-

Reaction Initiation: Cool 19 g of Lutidine-N-oxide to 0°C in a separate reaction vessel. Slowly add the prepared nitrating mixture to the cooled Lutidine-N-oxide.

-

Causality: Maintaining a low temperature controls the initial rate of the exothermic nitration reaction, preventing unwanted side reactions and ensuring safety.

-

-

Reaction Progression: After the addition is complete, heat the mixture to 80°C for 3 hours.

-

Causality: Heating provides the necessary activation energy for the electrophilic substitution to proceed to completion. The N-oxide group directs the nitration to the 4-position.

-

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature and carefully pour it into 500 mL of an ice-water slurry. A white precipitate should form.

- Causality: Pouring the acidic mixture into ice-water quenches the reaction and precipitates the organic product, which has low solubility in water, while the inorganic acids remain in the aqueous phase. b. Filter the white precipitate. Dissolve it in 100 mL of CH₂Cl₂. c. Extract the aqueous filtrate four times with 75 mL portions of CH₂Cl₂.

- Causality: This ensures maximum recovery of any product that remained dissolved in the aqueous phase. d. Combine all organic extracts (the dissolved precipitate and the extraction portions). e. Wash the combined organic phase twice with 75 mL of saturated aqueous NaCl.

- Causality: This wash removes residual water and inorganic impurities from the organic layer. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the final product.

- Causality: Anhydrous Na₂SO₄ is a neutral drying agent that removes trace amounts of water. Evaporation of the volatile CH₂Cl₂ leaves the solid product.

Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the electronic interplay between the N-oxide, the nitro group, and the pyridine ring. The 4-nitro group is a strong electron-withdrawing group, making the carbon atom at the 4-position highly electrophilic and susceptible to nucleophilic aromatic substitution (SₙAr).

The nitro group in 4-nitropyridine-N-oxide derivatives is an excellent leaving group, readily replaced by a variety of nucleophiles.[6] This reactivity makes the compound a valuable precursor for synthesizing various 4-substituted 2,6-dimethylpyridine derivatives.

Caption: General pathway for Nucleophilic Aromatic Substitution (SₙAr).

Spectroscopic and Structural Characterization

Detailed characterization of this compound has been performed using both experimental techniques and theoretical calculations. Density Functional Theory (DFT) studies, specifically using the B3LYP/6-311G(d,p) method, have been employed to calculate the optimized molecular structure, vibrational frequencies (IR and Raman), and thermodynamic properties.[7][8]

The theoretical calculations show good agreement with experimental data, providing a powerful tool for understanding the compound's structural and vibrational characteristics.[7] These studies help in assigning specific vibrational modes and confirming the molecular geometry. Analysis of the Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) further elucidates the compound's reactivity and potential for intermolecular interactions.[7]

Safety, Handling, and Storage

As a potentially hazardous chemical, this compound requires careful handling. The following information is synthesized from available Safety Data Sheets (SDS).[1][9][10]

| Aspect | Guideline |

| Hazards | Harmful if swallowed, in contact with skin, or if inhaled.[1] Causes skin and serious eye irritation.[9][10] Suspected of causing genetic defects.[9] |

| Handling | Use only in a chemical fume hood.[1] Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[1][9] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[9][10] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and appropriate laboratory clothing.[1][9] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][10] Keep away from heat, sparks, and open flames.[1] |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[10][11] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with national and regional regulations.[1][9] |

Applications in Research and Development

This compound is primarily used as a versatile intermediate in organic synthesis. Its utility is particularly noted in the pharmaceutical industry. For example, the related compound, 2,3-dimethyl-4-nitropyridine-N-oxide, is a key intermediate in the synthesis of proton pump inhibitors like lansoprazole and rabeprazole.[12][13][14] The reactivity of the 4-nitro position allows for the introduction of various functional groups, making it a valuable building block for creating libraries of novel compounds in drug discovery programs.[5]

Conclusion

This compound is a compound of significant interest due to its well-defined synthesis, predictable reactivity, and utility as a synthetic intermediate. A thorough understanding of its chemical properties, particularly the susceptibility of the 4-position to nucleophilic attack, is essential for its effective application. Adherence to strict safety protocols is mandatory for handling this compound. This guide provides the foundational knowledge required for researchers to confidently and safely incorporate this valuable reagent into their synthetic and drug development workflows.

References

-

This compound | CAS#:4808-64-4. Chemsrc. [Link]

-

Pyridine, 2,6-dimethyl-4-nitro-, 1-oxide. CAS Common Chemistry. [Link]

-

SAFETY DATA SHEET. Fisher Scientific. [Link]

-

A characterization study on 2,6-dimethyl-4-nitropyridine N-oxide by density functional theory calculations. PubMed. [Link]

-

Synthesis of 2,3-dimethyl-4-nitropyridine 1-oxide. PrepChem.com. [Link]

-

Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Eureka | Patsnap. [Link]

- CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

-

A characterization study on 2,6-dimethyl-4-nitropyridine N-oxide by density functional theory calculations. ResearchGate. [Link]

-

Reactivity of 4-nitropyridine-n-oxide. Sciencemadness.org. [Link]

- CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

- US3547935A - Certain nitro-4-pyridinols,n-oxides thereof and derivatives thereof.

Sources

- 1. This compound | CAS#:4808-64-4 | Chemsrc [chemsrc.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Page loading... [guidechem.com]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. sciencemadness.org [sciencemadness.org]

- 7. A characterization study on 2,6-dimethyl-4-nitropyridine N-oxide by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tcichemicals.com [tcichemicals.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 14. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

synthesis of 2,6-Dimethyl-4-nitropyridine 1-oxide

An In-depth Technical Guide to the Synthesis of 2,6-Dimethyl-4-nitropyridine 1-oxide

Introduction

This compound, also known as 4-nitro-2,6-lutidine N-oxide, is a pivotal intermediate in the synthesis of various high-value organic compounds.[1] Its structural architecture, featuring an activated pyridine ring, makes it a versatile precursor in medicinal chemistry and drug development. Notably, this compound serves as a key building block in the synthesis of proton pump inhibitors (PPIs) such as lansoprazole and rabeprazole, which are widely used to treat acid-related gastrointestinal disorders.[2]

The synthesis of this molecule is a classic example of strategic chemical functionalization. The electron-deficient nature of the pyridine ring typically complicates direct electrophilic substitution reactions like nitration.[2] However, the introduction of an N-oxide functionality fundamentally alters the ring's electronic properties. This modification activates the pyridine ring, facilitating electrophilic attack, and provides remarkable regiochemical control, directing the incoming nitro group almost exclusively to the 4-position.[2][3][4] This guide provides a comprehensive overview of the synthesis, underpinned by mechanistic rationale and a detailed, field-proven experimental protocol.

Synthetic Strategy and Mechanistic Rationale

The successful hinges on a two-step conceptual approach: N-oxidation followed by electrophilic nitration.

-

Activation via N-Oxidation: The starting material, 2,6-dimethylpyridine (2,6-lutidine), is first converted to its corresponding N-oxide. The N-oxide group is crucial; the positively charged nitrogen atom enhances the ring's susceptibility to nucleophilic attack, while the oxygen atom can donate a lone pair of electrons back into the pyridine ring system. This electron donation increases the electron density at the ortho (2,6) and para (4) positions, thereby activating these sites for electrophilic substitution.[2][5]

-

Regioselective Nitration: With the ring activated, nitration can proceed under relatively moderate conditions compared to the unoxidized pyridine. The nitrating agent is typically a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

While the N-oxide activates the 2, 4, and 6 positions, the existing methyl groups at the 2 and 6 positions provide significant steric hindrance. Consequently, the electrophilic attack by the nitronium ion is overwhelmingly directed to the less hindered and electronically enriched 4-position.[3][4] The reaction proceeds via a standard electrophilic aromatic substitution mechanism, forming a resonance-stabilized cationic intermediate (a sigma complex or arenium ion) before deprotonation restores aromaticity and yields the final 4-nitro product.

Visualized Reaction Scheme

Caption: Overall .

Detailed Experimental Protocol

This protocol is adapted from established and reliable synthetic procedures.[6]

Safety Precautions: This reaction involves highly corrosive and strong oxidizing acids. It is exothermic and requires strict temperature control to prevent runaway reactions.[2] All procedures must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[2]

Materials and Reagents:

-

2,6-Dimethylpyridine 1-oxide (2,6-Lutidine-N-oxide)

-

Fuming Nitric Acid (100%)

-

Concentrated Sulfuric Acid (95-97%)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Chloride (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, heating mantle

Procedure:

-

Preparation of the Nitrating Mixture:

-

In a flask cooled in an ice bath (0°C), slowly and carefully add 52.5 mL of concentrated sulfuric acid to 37.5 mL of fuming nitric acid with continuous stirring.

-

Causality: This exothermic process generates the nitronium ion. Adding the stronger acid (H₂SO₄) to the nitric acid ensures the equilibrium favors the formation of NO₂⁺. Pre-cooling is critical for safety and to prevent premature decomposition of the nitrating agent.

-

-

Reaction Setup:

-

Place 19 g (155 mmol) of 2,6-Dimethylpyridine 1-oxide into a separate reaction flask and cool it to 0°C in an ice bath.

-

-

Nitration:

-

Slowly add the prepared nitrating mixture to the cooled 2,6-Dimethylpyridine 1-oxide. Maintain the temperature at or below 10°C during the addition.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 80°C. Maintain this temperature with stirring for 3 hours.

-

Causality: The initial low temperature controls the initial exothermic reaction. Subsequent heating provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.

-

-

Work-up and Isolation:

-

After 3 hours, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing approximately 500 mL of ice-water. This should be done slowly and with stirring.

-

A white precipitate of the crude product will form. Filter the precipitate using a Buchner funnel.

-

Causality: Quenching the reaction on ice dilutes the strong acids and causes the organic product, which is insoluble in the aqueous acidic medium, to precipitate out.

-

-

Extraction and Purification:

-

Transfer the filtered precipitate into a separatory funnel and dissolve it in 100 mL of dichloromethane (CH₂Cl₂).

-

Extract the aqueous filtrate from the previous step with four 75 mL portions of dichloromethane to recover any dissolved product.

-

Combine all the organic extracts with the dissolved precipitate.

-

Wash the combined organic layer with two 75 mL portions of saturated aqueous sodium chloride (brine).

-

Causality: The brine wash helps to remove residual water and inorganic impurities from the organic phase.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter to remove the drying agent, and evaporate the solvent under reduced pressure (rotary evaporator) to yield the final product, this compound.

-

Visualized Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Data Summary

| Parameter | Value | Reference |

| Starting Material | 2,6-Dimethylpyridine 1-oxide | [6][7] |

| Molecular Formula | C₇H₉NO | [7] |

| Molecular Weight | 123.15 g/mol | [7] |

| Product | This compound | [1][6] |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [6] |

| Reaction Conditions | ||

| Temperature | 0°C (addition), 80°C (reaction) | [6] |

| Time | 3 hours | [6] |

| Reagents | ||

| 2,6-Lutidine N-oxide | 19 g (155 mmol) | [6] |

| Fuming HNO₃ | 37.5 mL | [6] |

| Conc. H₂SO₄ | 52.5 mL | [6] |

References

-

Sánchez-Viesca, F., & Gómez, R. (2014). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. TIP Revista Especializada en Ciencias Químico-Biológicas. Available from: [Link]

-

NIST. 2,6-Lutidine-N-oxide. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]

-

Wikipedia. 2,6-Lutidine. Available from: [Link]

-

Chem-Impex. 2,6-Lutidine N-oxide. Available from: [Link]

-

Bakke, J. M., et al. (1997). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

-

ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Available from: [Link]

-

Organic Chemistry Portal. Pyridine N-oxide derivatives. Available from: [Link]

-

ResearchGate. Autogenic electromeric effect in pyridine N-oxide and its nitration. Available from: [Link]

-

ResearchGate. Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Available from: [Link]

-

Scribd. Nitration. Available from: [Link]

- Google Patents. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

-

Organic Syntheses. 2,6-dimethylpyridine. Available from: [Link]

- Google Patents. US3547935A - Certain nitro-4-pyridinols,n-oxides thereof and derivatives thereof.

-

PrepChem.com. Synthesis of 2,3-dimethyl-4-nitropyridine 1-oxide. Available from: [Link]

- Google Patents. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

-

ResearchGate. Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Available from: [Link]

-

National Institutes of Health. Medicinal Chemistry of Drugs with N-Oxide Functionalities. Available from: [Link]

-

CAS. Pyridine, 2,6-dimethyl-4-nitro-, 1-oxide. Available from: [Link]

-

ResearchGate. Pyridine N-Oxides as Coformers in the Development of Drug Cocrystals. Available from: [Link]

-

Royal Society of Chemistry. Pyridine N-oxides as coformers in the development of drug cocrystals. Available from: [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. 2,6-Lutidine-N-oxide [webbook.nist.gov]

A Comprehensive Structural Analysis of 2,6-Dimethyl-4-nitropyridine 1-oxide: An Integrated Spectroscopic and Computational Approach

Abstract

This technical guide provides an in-depth structural analysis of 2,6-dimethyl-4-nitropyridine 1-oxide, a heterocyclic N-oxide of significant interest due to the interplay of its distinct functional groups. The presence of electron-donating methyl groups, an electron-withdrawing nitro group, and a polar N-oxide moiety creates a unique electronic and structural profile. This document synthesizes experimental data from spectroscopic techniques with theoretical insights from computational chemistry to offer a holistic understanding of the molecule's geometry, electronic properties, and potential for intermolecular interactions. This guide is intended for researchers in medicinal chemistry, materials science, and organic synthesis, providing both foundational knowledge and practical methodologies for the characterization of this and related compounds.

Introduction: The Structural Significance of a Substituted Pyridine N-Oxide

Pyridine N-oxides are a fascinating class of compounds, often exhibiting unique biological activities and chemical reactivity compared to their parent pyridine analogues.[1] The N-oxide group significantly alters the electronic landscape of the pyridine ring, influencing its aromaticity and susceptibility to electrophilic and nucleophilic attack. In this compound, this effect is further modulated by the presence of two methyl groups at the C2 and C6 positions and a strong electron-withdrawing nitro group at the C4 position.

The primary objective of this guide is to elucidate the molecular architecture of this compound. Understanding its structure is paramount for predicting its reactivity, designing derivatives with tailored properties, and comprehending its behavior in various chemical and biological systems. We will explore how a combination of analytical techniques provides a self-validating system for structural confirmation, moving from initial functional group identification to a precise three-dimensional atomic arrangement.

Synthesis and Preparation of an Analytical Sample

A robust structural analysis begins with a pure sample. This compound is typically synthesized via the nitration of the corresponding 2,6-dimethylpyridine 1-oxide (2,6-lutidine-N-oxide). The protocol described below is a standard method for achieving this transformation.[2]

Experimental Protocol: Synthesis of this compound

-

Reagent Preparation: Prepare a nitrating mixture by slowly adding 52.5 mL of concentrated sulfuric acid (95-97%) to 37.5 mL of fuming nitric acid (100%) while maintaining the temperature at 0°C in an ice bath.

-

Reaction Setup: In a separate flask, cool 19 g (155 mmol) of 2,6-lutidine-N-oxide to 0°C.

-

Nitration: Slowly add the prepared nitrating mixture to the cooled 2,6-lutidine-N-oxide.

-

Heating: After the addition is complete, heat the reaction mixture to 80°C for 3 hours.

-

Quenching and Precipitation: Carefully pour the cooled reaction mixture into 500 mL of an ice-water slurry. A white precipitate of the product should form.

-

Isolation and Extraction: Filter the precipitate. Dissolve the collected solid in 100 mL of dichloromethane (CH₂Cl₂). Extract the aqueous filtrate four times with 75 mL portions of CH₂Cl₂.

-

Washing and Drying: Combine all organic extracts and wash them twice with 75 mL of saturated aqueous NaCl solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Final Product: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the title compound.[2]

The workflow for this synthesis is visualized below.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization: Deciphering the Molecular Fingerprint

Spectroscopy provides the foundational data for structural elucidation. Each technique offers a unique piece of the puzzle, and together, they build a compelling case for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple. The two methyl groups at the C2 and C6 positions are chemically equivalent due to the molecule's symmetry, resulting in a single, sharp singlet. The two aromatic protons at the C3 and C5 positions are also equivalent and will appear as another singlet. The integration of these peaks should show a 6:2 (or 3:1) ratio, corresponding to the six methyl protons and two ring protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the electronic environment of each carbon atom. The electron-withdrawing nature of the nitro group and the N-oxide functionality significantly influences the chemical shifts. The carbon atom attached to the nitro group (C4) is expected to be the most deshielded, appearing furthest downfield.[1] Conversely, the methyl carbons will be the most shielded, appearing furthest upfield. The "ortho-effect" of the methyl groups can influence the paramagnetism of the nitro group, affecting the chemical shift of the C4 carbon.[3] Studies on methylated derivatives of 4-nitropyridine N-oxide show that the deshielding effect of the nitro group at the ipso carbon (C4) is significant.[1]

| Atom | Expected ¹³C Chemical Shift (δ, ppm) | Rationale |

| C4 | ~145 - 155 | Attached to the strongly electron-withdrawing NO₂ group; significant deshielding.[1] |

| C2, C6 | ~140 - 150 | Attached to the N-oxide group and methyl groups. |

| C3, C5 | ~120 - 130 | Aromatic carbons influenced by adjacent substituents. |

| -CH₃ | ~15 - 25 | Aliphatic carbons, highly shielded. |

Table 1: Predicted ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying specific functional groups by their characteristic vibrational frequencies. For this compound, the key absorptions are:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-O (N-oxide) | ~1200 - 1300 | Stretching |

| NO₂ (Nitro) | ~1500 - 1570 | Asymmetric Stretching |

| NO₂ (Nitro) | ~1300 - 1370 | Symmetric Stretching |

| C-H (Aromatic) | ~3000 - 3100 | Stretching |

| C-H (Aliphatic) | ~2850 - 3000 | Stretching |

| C=C, C=N (Aromatic Ring) | ~1400 - 1600 | Stretching |

Table 2: Key IR absorption frequencies for this compound.

The precise positions of the N-O and NO₂ stretching bands are sensitive to the electronic effects within the molecule and provide strong evidence for the presence of these groups.

Computational Structural Analysis: A Theoretical Validation

Density Functional Theory (DFT) calculations have become an indispensable tool for complementing experimental data. By solving approximations of the Schrödinger equation, DFT can predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy.

Geometry Optimization and Structural Parameters

DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), can be employed to find the lowest energy conformation of the molecule.[4][5] The resulting optimized geometric parameters (bond lengths and angles) can then be compared with experimental data from X-ray crystallography, if available. Studies have shown that for this compound, the calculated bond lengths and angles are in good agreement with experimental results.[4][6] This computational validation provides a high degree of confidence in the proposed structure.

Vibrational Analysis

The same DFT calculations can predict the molecule's vibrational frequencies. These theoretical frequencies can be correlated with the experimental IR and Raman spectra.[5] This correlation aids in the definitive assignment of spectral bands to specific molecular motions, confirming the interpretations made from experimental data alone.

Electronic Properties: HOMO, LUMO, and MEP

-

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. For this molecule, the HOMO is typically localized over the pyridine N-oxide ring, while the LUMO is concentrated around the electron-deficient nitro group. This distribution suggests that the ring is the likely site for electrophilic attack, while the nitro group region is susceptible to nucleophilic interaction.[4]

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the MEP would show a highly negative potential around the oxygen atoms of the N-oxide and nitro groups, making them sites for hydrogen bonding and metallic coordination.[4][5] Conversely, a region of positive potential, known as a π-hole, is expected above the nitro group, making it an excellent π-hole donor for intermolecular interactions.[7]

Caption: Integrated workflow for the structural analysis of the title compound.

Supramolecular Interactions: Beyond the Single Molecule

The structural analysis is incomplete without considering how molecules of this compound interact with each other. These non-covalent interactions dictate the compound's crystal packing and its macroscopic properties like melting point and solubility.

Research on related nitropyridine 1-oxides has demonstrated their capacity to act as potent π-hole donors via the nitro group.[7] The electron-deficient region above the plane of the nitro group can form favorable interactions with electron-rich atoms (like the oxygen of an adjacent N-oxide group) in the solid state. Concurrently, the N-oxide group itself is a strong electron donor and can participate in various σ-hole interactions, such as hydrogen bonding or halogen bonding if suitable partners are present.[7] This interplay between π-hole and σ-hole interactions is a key driver in the crystal engineering and supramolecular chemistry of this class of compounds.

Conclusion

The structural characterization of this compound is a prime example of the synergy between modern analytical techniques. NMR and IR spectroscopy provide the initial, crucial evidence for the molecular framework and the presence of key functional groups. These experimental findings are powerfully corroborated and expanded upon by computational DFT studies, which offer a detailed picture of the molecule's geometry and electronic landscape. Together, these methods provide a self-validating and comprehensive understanding of the molecule's structure, from its covalent bonds to its subtle intermolecular interactions, paving the way for its rational application in drug development and materials science.

References

-

G. Yildirim, et al. (2011). A characterization study on 2,6-dimethyl-4-nitropyridine N-oxide by density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 104-10. [Link]

-

I. Alkorta, et al. (2019). Nitropyridine-1-Oxides as Excellent π-Hole Donors: Interplay between σ-Hole (Halogen, Hydrogen, Triel, and Coordination Bonds) and π-Hole Interactions. Molecules, 24(14), 2589. [Link]

-

A. Puszko, L. Wasylina. (1998). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers, 52(4), 563-568. [Link]

-

ResearchGate. (2011). A characterization study on 2,6-dimethyl-4-nitropyridine N-oxide by density functional theory calculations. [Link]

-

OSTI.GOV. (1998). The influence of steric effect of 13 C NMR of methylated derivatives of 4-nitropyridine N-oxide. [Link]

-

ResearchGate. (2011). The molecular structure of 2,6-dimethyl-4-nitropyridine N-oxide. [Link]

Sources

- 1. chempap.org [chempap.org]

- 2. benchchem.com [benchchem.com]

- 3. osti.gov [osti.gov]

- 4. A characterization study on 2,6-dimethyl-4-nitropyridine N-oxide by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Nitropyridine-1-Oxides as Excellent π-Hole Donors: Interplay between σ-Hole (Halogen, Hydrogen, Triel, and Coordination Bonds) and π-Hole Interactions - PMC [pmc.ncbi.nlm.nih.gov]

2,6-Dimethyl-4-nitropyridine 1-oxide spectroscopic data (NMR, IR)

An In-depth Technical Guide to the Spectroscopic Characterization of 2,6-Dimethyl-4-nitropyridine 1-oxide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound (CAS No: 4808-64-4), a key intermediate in pharmaceutical synthesis.[1][2][3] Tailored for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies for sample analysis and data interpretation. We will explore the expected spectral features based on the molecule's unique structure, detail robust experimental protocols, and present data in a clear, accessible format.

Introduction: The Molecular Context

This compound, with the molecular formula C₇H₈N₂O₃, is a substituted pyridine N-oxide.[4] Its structure is characterized by a pyridine ring functionalized with two methyl groups at positions 2 and 6, a nitro group at position 4, and an N-oxide moiety. This specific arrangement of electron-donating methyl groups and the strongly electron-withdrawing nitro and N-oxide groups creates a distinct electronic environment that profoundly influences its spectroscopic properties. Understanding these properties is critical for reaction monitoring, quality control, and characterization in synthetic chemistry. A common synthesis route involves the nitration of 2,6-lutidine-N-oxide using a mixture of nitric acid and sulfuric acid.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound. The introduction of the N-oxide functionality typically leads to a downfield shift for adjacent proton and carbon nuclei compared to the parent amine.[5]

¹H NMR Spectroscopy

Causality Behind Expected Spectrum: The ¹H NMR spectrum is anticipated to be relatively simple due to the molecule's symmetry. The two methyl groups at the C2 and C6 positions are chemically equivalent, as are the two protons on the aromatic ring at C3 and C5.

-

Methyl Protons (C2-CH₃, C6-CH₃): These six protons are equivalent and will appear as a single, sharp singlet. The N-oxide group will cause a downfield shift compared to 2,6-lutidine itself.

-

Aromatic Protons (C3-H, C5-H): These two protons are also equivalent and will appear as a singlet. Their chemical shift will be significantly influenced by the strong electron-withdrawing effects of both the adjacent N-oxide and the para-nitro group, resulting in a substantial downfield shift into the aromatic region.

Predicted ¹H NMR Data Table 1: Predicted ¹H NMR Spectroscopic Data for this compound.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| C2-CH₃, C6-CH₃ | ~2.6 | Singlet | 6H |

| C3-H, C5-H | ~8.2 | Singlet | 2H |

Note: Predicted shifts are relative to TMS in CDCl₃. Actual values may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy

Causality Behind Expected Spectrum: The symmetry of the molecule reduces the number of unique signals in the ¹³C NMR spectrum to four distinct peaks.

-

Methyl Carbons (C2-CH₃, C6-CH₃): A single signal for the two equivalent methyl carbons.

-

Aromatic Carbons (C2, C6): A single signal for the two equivalent carbons bearing the methyl groups. These are shifted downfield due to their attachment to the nitrogen of the N-oxide.

-

Aromatic Carbons (C3, C5): A single signal for the two equivalent C-H carbons.

-

Aromatic Carbon (C4): A single, distinct signal for the carbon atom attached to the nitro group. This carbon is expected to be significantly deshielded.

Predicted ¹³C NMR Data Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2-C H₃, C6-C H₃ | ~18 |

| C 3, C 5 | ~120 |

| C 2, C 6 | ~149 |

| C 4 | ~145 |

Note: Predicted shifts are relative to TMS in CDCl₃. Data for similar compounds, such as 4-methylpyridine N-oxide, show aromatic carbons in the 126-138 ppm range.[6]

Experimental Protocol: NMR Spectrum Acquisition

This protocol ensures a self-validating system for obtaining high-resolution NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[7] Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-2 second relaxation delay).

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform a baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum accordingly.

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Workflow for NMR Analysis

Caption: General workflow for NMR sample preparation, acquisition, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[8] The spectrum of this compound is expected to be dominated by strong absorptions from the N-oxide and nitro groups.

Causality Behind Key Vibrational Modes:

-

N-O Stretch: The N⁺-O⁻ bond in pyridine N-oxides gives rise to a characteristic, strong vibration. This band is a key diagnostic feature for confirming the N-oxidation of the pyridine ring.[5]

-

NO₂ Stretches: The nitro group will exhibit two distinct, strong stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.

-

C-H Stretches: Signals corresponding to aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.

-

Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring will produce a series of bands in the 1600-1400 cm⁻¹ region.

A theoretical study using Density Functional Theory (DFT) has calculated the vibrational frequencies for this molecule, showing good agreement with experimental results.[9][10]

Characteristic IR Absorption Data Table 3: Characteristic IR Frequencies for this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| NO₂ Asymmetric Stretch | ~1530 | Strong |

| Aromatic C=C, C=N Stretches | 1600-1450 | Medium-Strong |

| NO₂ Symmetric Stretch | ~1350 | Strong |

| N-O Stretch | ~1250 | Strong |

Note: Frequencies are approximate and can be influenced by the sampling method (e.g., KBr, Nujol).

Experimental Protocol: IR Spectrum Acquisition (KBr Pellet Method)

The potassium bromide (KBr) pellet technique is a common and reliable method for analyzing solid organic compounds.[11][12]

-

Sample Preparation:

-

Gently grind ~1-2 mg of the this compound sample into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, IR-grade KBr powder to the mortar.[11]

-

Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. This minimizes light scattering.[13]

-

-

Pellet Formation:

-

Transfer the powder mixture into a pellet die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to correct for atmospheric H₂O and CO₂.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks corresponding to the key functional groups.

-

Diagram of Key Spectroscopic Features

Caption: Logical relationship between molecular structure and key NMR/IR features.

Conclusion

The spectroscopic characterization of this compound by NMR and IR provides unambiguous confirmation of its structure. The ¹H and ¹³C NMR spectra are defined by the molecule's symmetry, showing a limited number of distinct signals whose chemical shifts are heavily influenced by the electron-withdrawing nitro and N-oxide groups. The IR spectrum provides definitive evidence for these key functional groups, with strong, characteristic absorbances for the N-O and NO₂ moieties. The protocols and data presented in this guide offer a robust framework for the analysis of this important chemical intermediate, ensuring accuracy and reliability in research and development settings.

References

-

Department of Chemistry and Biochemistry, Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

JoVE. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. PMC - NIH. Retrieved from [Link]

-

Supporting Information. (n.d.). N-oxidation of Pyridine Derivatives. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

ResearchGate. (2022). UV-Vis spectra. A) absorption spectra of lepidine (1), 2,6 lutidine.... Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitropyridine N-oxide. Retrieved from [Link]

-

PubMed. (2011). A characterization study on 2,6-dimethyl-4-nitropyridine N-oxide by density functional theory calculations. Retrieved from [Link]

-

ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2,6-Lutidine-N-oxide. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2,6-Lutidine-N-oxide Gas Phase IR Spectrum. Retrieved from [Link]

-

ResearchGate. (2011). A characterization study on 2,6-dimethyl-4-nitropyridine N-oxide by density functional theory calculations. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Pyridine, 2,6-dimethyl-4-nitro-, 1-oxide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and NMR characterization of seven new substituted pyridine N-oxides. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:4808-64-4. Retrieved from [Link]

-

ACS Publications. (n.d.). Carbon-13 nuclear magnetic resonance study of pyridine N-oxide. Retrieved from [Link]

-

NIST WebBook. (n.d.). Pyridine, 1-oxide. Retrieved from [Link]

- Google Patents. (n.d.). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

-

PrepChem.com. (n.d.). Synthesis of 2,3-dimethyl-4-nitropyridine 1-oxide. Retrieved from [Link]

-

ResearchGate. (1989). A NMR study of solute-solvent interactions as a function of the nitrogen shielding of pyridine N-oxide. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Dimethylpyridine 1-oxide - Optional[FTIR] - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

-

ARKAT USA. (2001). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 9. A characterization study on 2,6-dimethyl-4-nitropyridine N-oxide by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. jascoinc.com [jascoinc.com]

- 13. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to the Molecular Structure of 2,6-Dimethyl-4-nitropyridine 1-oxide

This guide provides a comprehensive technical overview of the molecular structure and properties of 2,6-Dimethyl-4-nitropyridine 1-oxide, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document delves into its structural characteristics, spectroscopic signature, and synthetic pathway, offering field-proven insights for professionals in drug development and scientific research.

Introduction

This compound, also known as 4-nitro-2,6-lutidine N-oxide, is a substituted pyridine N-oxide with the chemical formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol .[1] The presence of both a nitro group (-NO₂) and an N-oxide moiety on the pyridine ring significantly influences its electronic properties, reactivity, and potential applications. Pyridine N-oxides and their derivatives are known for their diverse biological activities, and the introduction of a nitro group can further enhance or modify these properties, making this class of compounds a subject of ongoing research.

This guide will explore the molecule's three-dimensional structure, drawing upon both theoretical calculations and experimental data. It will further detail the synthesis and spectroscopic characterization of the compound, providing a robust foundation for its use in further research and development.

Molecular Structure and Geometry

The molecular structure of this compound has been elucidated through a combination of computational modeling and experimental X-ray crystallography. A significant study utilizing density functional theory (DFT) with the B3LYP/6-311G(d,p) basis set has provided a detailed theoretical model of the molecule's geometry.[2][3] These theoretical predictions have been shown to be in good agreement with experimental results from X-ray structure analysis.[2]

The core of the molecule is a pyridine ring, which maintains its aromatic character. The key structural features are the N-oxide bond, the C-NO₂ bond, and the two methyl groups at positions 2 and 6. The N-oxide introduces a significant dipole moment and alters the electron distribution within the pyridine ring. The nitro group is a strong electron-withdrawing group, which further influences the electronic landscape of the molecule.

A comparison of the theoretically calculated and experimentally determined bond lengths and angles provides a precise picture of the molecule's geometry.

Table 1: Selected Bond Lengths and Angles for this compound

| Parameter | Bond/Angle | Theoretical (B3LYP/6-311G(d,p)) | Experimental (X-ray) |

| Bond Lengths (Å) | N1-O1 (N-oxide) | Data not available | Data not available |

| C4-N2 (Nitro) | Data not available | Data not available | |

| N2-O2 (Nitro) | Data not available | Data not available | |

| N2-O3 (Nitro) | Data not available | Data not available | |

| C2-C3 | Data not available | Data not available | |

| C3-C4 | Data not available | Data not available | |

| Bond Angles ( °) | O1-N1-C2 | Data not available | Data not available |

| C3-C4-C5 | Data not available | Data not available | |

| C4-N2-O2 | Data not available | Data not available |

Note: Specific experimental and theoretical values for bond lengths and angles were not available in the searched resources. The DFT study by Yildirim et al. mentions this comparison but the specific data was not found.

The planarity of the pyridine ring and the orientation of the nitro and N-oxide groups are critical aspects of its structure. The interplay of steric hindrance from the methyl groups and the electronic effects of the substituents dictates the final conformation.

Below is a diagram illustrating the fundamental molecular structure.

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 2,6-dimethylpyridine 1-oxide (2,6-lutidine N-oxide). This electrophilic substitution reaction requires strong nitrating agents due to the electron-rich nature of the pyridine N-oxide ring.

Experimental Protocol:

Starting Material: 2,6-Dimethylpyridine 1-oxide

Reagents:

-

Fuming Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Nitrating Mixture: A mixture of fuming nitric acid and concentrated sulfuric acid is carefully prepared by slowly adding the sulfuric acid to the nitric acid at 0°C. This exothermic reaction generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Nitration Reaction: 2,6-Dimethylpyridine 1-oxide is cooled to 0°C, and the pre-cooled nitrating mixture is added slowly while maintaining the low temperature. The reaction mixture is then heated to 80°C for several hours to drive the reaction to completion. The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the 4-position.

-

Work-up and Isolation: After cooling, the reaction mixture is carefully poured onto ice, leading to the precipitation of the crude product. The precipitate is collected by filtration.

-

Extraction and Purification: The aqueous filtrate is extracted multiple times with dichloromethane to recover any dissolved product. The collected precipitate is also dissolved in dichloromethane. The combined organic extracts are then washed with a saturated aqueous sodium chloride solution to remove any remaining acid, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the purified this compound.

The following diagram illustrates the synthetic workflow.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques, which provide a unique fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. Due to the symmetry of the molecule, the two methyl groups at positions 2 and 6 are chemically equivalent and should appear as a single sharp singlet. The two aromatic protons at positions 3 and 5 are also equivalent and should appear as a singlet. The chemical shifts will be influenced by the electron-withdrawing nitro group and the N-oxide functionality.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule. Distinct signals are expected for the methyl carbons, the substituted and unsubstituted aromatic carbons. The carbon atom attached to the nitro group (C4) is expected to be significantly downfield due to the strong electron-withdrawing effect.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift/Value |

| ¹H NMR | Methyl Protons (-CH₃) | Data not available |

| Aromatic Protons (-CH) | Data not available | |

| ¹³C NMR | Methyl Carbons (-CH₃) | Data not available |

| Aromatic Carbons (-CH) | Data not available | |

| Quaternary Carbons (-C-) | Data not available | |

| IR (cm⁻¹) | N-O Stretch (N-oxide) | Data not available |

| Asymmetric NO₂ Stretch | ~1550-1500 | |

| Symmetric NO₂ Stretch | ~1350-1300 | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z = 168 |

Note: Specific experimental NMR data was not available in the searched resources. The IR and Mass Spec predictions are based on typical values for these functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational frequencies of its functional groups. Key absorption bands include:

-

N-O stretching vibration of the N-oxide group.

-

Asymmetric and symmetric stretching vibrations of the nitro group, which are typically strong and appear in the regions of approximately 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

-

C-H stretching vibrations of the aromatic ring and the methyl groups.

-

C=C and C=N stretching vibrations of the pyridine ring.

A theoretical study has calculated the vibrational frequencies of the molecule, which can be compared with experimental data for a detailed assignment of the spectral bands.[3]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at an m/z value of 168. The fragmentation pattern can provide further structural information. Common fragmentation pathways for pyridine N-oxides include the loss of an oxygen atom ([M-16]⁺) and the loss of a hydroxyl radical ([M-17]⁺).

Chemical Reactivity and Applications

The presence of the nitro group at the 4-position, activated by the N-oxide functionality, makes this compound a valuable intermediate in organic synthesis. The nitro group can be readily displaced by a variety of nucleophiles, allowing for the introduction of different functional groups at the 4-position of the pyridine ring. This reactivity opens avenues for the synthesis of a wide range of 4-substituted 2,6-dimethylpyridine derivatives, which may possess interesting pharmacological or material properties.

The compound itself and its derivatives are of interest in medicinal chemistry due to the known biological activities of nitroaromatic compounds and pyridine N-oxides, which include antimicrobial and anticancer properties.

Conclusion

This compound is a molecule with a well-defined structure characterized by the interplay of its methyl, nitro, and N-oxide substituents on a pyridine core. Its synthesis is straightforward, and its structure can be unequivocally confirmed by a combination of spectroscopic methods and comparison with theoretical calculations. The reactivity of the 4-nitro group makes it a versatile building block for the synthesis of novel pyridine derivatives with potential applications in various fields of chemical and pharmaceutical research. This guide provides the foundational knowledge necessary for researchers and scientists to confidently work with and further explore the potential of this compound.

References

-

CAS Common Chemistry. (n.d.). Pyridine, 2,6-dimethyl-4-nitro-, 1-oxide. Retrieved from [Link]

- Yildirim, G., Zalaoglu, Y., Kirilmis, C., Koca, M., & Terzioglu, C. (2011). A characterization study on 2,6-dimethyl-4-nitropyridine N-oxide by density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 104-110.

-

Yildirim, G., Zalaoglu, Y., Kirilmis, C., Koca, M., & Terzioglu, C. (2011). A characterization study on 2,6-dimethyl-4-nitropyridine N-oxide by density functional theory calculations. ResearchGate. Retrieved from [Link]

Sources

2,6-Dimethyl-4-nitropyridine 1-oxide stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 2,6-Dimethyl-4-nitropyridine 1-oxide

Abstract

This technical guide provides a comprehensive overview of the stability, storage, and handling of this compound (CAS No: 4808-64-4), a key reagent and intermediate in pharmaceutical and chemical research. This document synthesizes information from safety data sheets, peer-reviewed literature, and analytical best practices to offer researchers, scientists, and drug development professionals a reliable resource. Key sections cover the compound's physicochemical properties, detailed stability profile including thermal, photo, and hydrolytic sensitivities, potential degradation pathways, and explicit protocols for long-term storage, safe handling, and stability assessment using modern analytical techniques.

Introduction: Chemical Identity and Significance

This compound, also known as 4-Nitro-2,6-lutidine N-oxide, is a heterocyclic aromatic compound featuring a pyridine N-oxide core with two methyl substituents and a nitro group. The N-oxide functional group significantly influences the electronic properties of the pyridine ring, making the 4-position susceptible to nucleophilic substitution and activating the molecule for various chemical transformations.[1] Its structural motifs are of significant interest in medicinal chemistry and organic synthesis.

Given its energetic nitro functionality and the reactive N-oxide group, a thorough understanding of the compound's stability is paramount for ensuring experimental reproducibility, maintaining sample integrity, and guaranteeing laboratory safety. This guide addresses these critical aspects from a field-proven, scientific perspective.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its proper handling and for the design of analytical methods.

| Property | Value | Source(s) |

| CAS Number | 4808-64-4 | [2] |

| Molecular Formula | C₇H₈N₂O₃ | [2][3] |

| Molecular Weight | 168.15 g/mol | [2][3] |

| Appearance | Yellow to brown crystals or powder | [4] |

| Boiling Point | 413.8 ± 40.0 °C at 760 mmHg (Predicted) | [2] |

| LogP | 0.37 (Predicted) | [2] |

| Topological Polar Surface Area (TPSA) | 71.3 Ų | [3] |

Chemical Stability Profile

This compound is a moderately stable compound under controlled conditions but is susceptible to degradation from several environmental factors.

Thermal Stability

The compound is described as stable under normal conditions but poses a significant risk at elevated temperatures.[5][6] The presence of both a nitro group and an N-oxide group makes it an energetic material.

-

Hazard: May decompose explosively upon heating, shock, or friction.[5] High temperatures can lead to decomposition that generates poisonous fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[2][6][7]

-

Causality: The N-O bond in pyridine N-oxides is a known weak point, with dissociation enthalpies around 60-66 kcal/mol.[8] The presence of the electron-withdrawing nitro group further destabilizes the molecule. Thermal energy can initiate the homolytic cleavage of the N-O bond or trigger intramolecular redox reactions involving the nitro group, leading to rapid and exothermic decomposition.

Photostability

Pyridine N-oxides as a class are known to be photochemically active.[9] Irradiation with UV light can induce complex molecular rearrangements.

-

Hazard: Exposure to light, particularly UV wavelengths, can lead to degradation, compromising sample purity and potentially forming unknown, reactive byproducts.

-

Causality: Upon absorption of photons, the N-oxide can be promoted to an excited singlet state.[6] This excited state can undergo rearrangement pathways, most notably isomerization to a transient and highly strained oxaziridine intermediate.[6][9] This intermediate can then convert to other products, such as 1,2-oxazepine derivatives, or lead to deoxygenation of the parent molecule.[6][10] The specific photoproducts formed are often dependent on the solvent used.[9]

Hydrolytic and Atmospheric Stability

The compound's stability is compromised by moisture and air.

-

Hazard: The material is reported to be hygroscopic and air-sensitive.[6] Absorption of water can lead to degradation and complicates accurate weighing and solution preparation.

-

Causality: Hygroscopicity implies a strong affinity for water, which can facilitate hydrolysis, although specific pathways are not well-documented. Sensitivity to air suggests potential oxidative degradation pathways, though these are less defined than thermal or photochemical routes. The primary recommendation is to minimize exposure to both moisture and air.[6][7]

Incompatibilities

To prevent hazardous reactions, this compound must be stored away from:

-

Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[2][7]

-

Strong Acids and Bases: Can catalyze decomposition or other unwanted reactions.[6][7]

-

Reducing Agents: Aromatic nitro compounds can react vigorously with reducing agents.[11]

Potential Degradation Pathways

Understanding the degradation mechanisms is crucial for developing stability-indicating analytical methods. While specific studies on this compound are limited, a primary degradation route can be inferred from extensive research on related pyridine N-oxides.

The photochemical rearrangement pathway is a well-characterized process for this class of compounds.[6][9] The process is initiated by UV light absorption, leading to the formation of an oxaziridine intermediate, which is a key branching point for further products.

Caption: Proposed photochemical degradation pathway via an oxaziridine intermediate.

Recommended Storage and Handling Procedures

Adherence to strict storage and handling protocols is essential for user safety and for maintaining the chemical integrity of the compound.

Long-Term Storage

The following conditions are mandatory for ensuring the long-term stability of this compound:

-

Temperature: Store in a cool location.[5] While specific temperatures are not always provided, refrigeration (2-8 °C) is a prudent measure.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and air.[5][6]

-

Container: Keep in a tightly sealed, opaque container.[5][6][12]

-

Location: The storage area must be dry, well-ventilated, and shaded.[5] It should be a locked cabinet or area designated for hazardous chemicals, away from heat sources and incompatible materials.[5][7]

-

Physical Stability: Avoid shock and friction.[5]

Handling and Personal Protective Equipment (PPE)

This compound should only be handled by trained personnel in a controlled laboratory setting.

-

Engineering Controls: Use a chemical fume hood to avoid inhalation of dust.[2] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment:

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5][12]

Experimental Protocols for Stability Assessment

The following protocols provide a framework for evaluating the stability of this compound.

Protocol for Thermal Stability Analysis (TGA/DSC)

This protocol uses Simultaneous Thermal Analysis (STA) to determine the onset of thermal decomposition and associated energetic events.[13][14]

-

Instrument Calibration: Calibrate the TGA balance and DSC heat flow using appropriate standards (e.g., indium for temperature and enthalpy).

-

Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum or ceramic crucible.[15]

-

Instrument Setup:

-

Place the sample crucible in the instrument.

-

Purge the furnace with an inert nitrogen atmosphere at a flow rate of 50 mL/min.[16]

-

-

Data Acquisition:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 500 °C at a constant rate of 10 °C/min.[15]

-

Continuously record the sample mass (TGA) and differential heat flow (DSC).

-

-

Data Analysis:

-

TGA Curve: Analyze the plot of mass vs. temperature to identify the onset temperature of mass loss, which indicates the beginning of decomposition.

-

DSC Curve: Analyze the plot of heat flow vs. temperature to identify endothermic (e.g., melting) or exothermic (e.g., decomposition) events. Integrate peaks to determine the enthalpy of these transitions.[14]

-

Protocol for Photostability Testing

This protocol assesses the degradation of the compound when exposed to a controlled light source, simulating exposure during handling or storage.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a "dark control" sample by wrapping a vial of the solution completely in aluminum foil.

-

Prepare an "exposed" sample in a clear glass vial.

-

-

Exposure:

-

Place both the control and exposed samples in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (providing both cool white fluorescent and near-UV lamps).

-

Expose the samples for a defined period (e.g., 24 hours).

-

-

Analysis:

-

After exposure, dilute both the control and exposed samples to a suitable concentration for HPLC analysis.

-

Analyze both samples using the HPLC method described in Protocol 6.3.

-

-

Data Interpretation:

-

Compare the chromatograms of the control and exposed samples.

-

Calculate the percentage degradation by comparing the peak area of the parent compound.

-

Identify any new peaks in the exposed sample, which represent photodegradation products.

-

Protocol for Purity and Stability Assessment by RP-HPLC

This reverse-phase HPLC method can be used to assess the purity of the compound and quantify its degradation in stability studies. The method is adapted from established procedures for similar polar N-oxide compounds.[12][15]

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC with a UV detector.

-

Column: C18 Reverse-Phase Column (e.g., Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm). Note: Pyridine N-oxides are very polar and may show poor retention. A column with high aqueous stability is recommended. If retention is insufficient, Hydrophilic Interaction Chromatography (HILIC) may be a more suitable alternative.[15]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm or a wavelength of maximum absorbance determined by a UV scan.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the compound in the mobile phase A or acetonitrile to a final concentration of approximately 0.1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the sample and record the chromatogram.

-

The purity can be calculated based on the area percent of the main peak. For stability studies, the degradation is quantified by the decrease in the main peak area relative to a control sample.

-

Conclusion

This compound is a valuable but sensitive chemical that demands rigorous adherence to proper storage and handling protocols. Its primary liabilities are thermal instability, leading to potential explosive decomposition, and photosensitivity, which can cause significant molecular rearrangement and degradation. Storing the compound in a cool, dark, dry, and inert environment is critical for preserving its integrity. The analytical methods detailed in this guide provide a robust framework for researchers to assess the purity and stability of their materials, ensuring the reliability of experimental outcomes and maintaining a safe laboratory environment.

References

-

Chemsrc. (2025). This compound | CAS#:4808-64-4. [Link]

-

PubChem. (n.d.). 4-Nitropyridine N-oxide. National Center for Biotechnology Information. [Link]

-

Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas. [Link]

-

Guerra, C. J., et al. (2023). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Molecules. [Link]

-

Joel F. Liebman, et al. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Molecules. [Link]

-

Linseis. (n.d.). Linseis STA - 2 methods in 1 device | Precise TG + DSC analysis. [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

- (Placeholder for a relevant cit

-

Scribd. (n.d.). Thermal Analysis | PDF | Differential Scanning Calorimetry. [Link]

-

Mettler Toledo. (n.d.). Thermal Analysis in Practice Tips and Hints. [Link]

-

Chromatography Forum. (2012). Retention of Pyridine N-Oxides on HPLC. [Link]

- (Placeholder for a relevant cit

- (Placeholder for a relevant cit

- (Placeholder for a relevant cit

-

van der Plas, H.C. (n.d.). Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c. WUR eDepot. [Link]

Sources

- 1. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyridine, 2,6-dimethyl-, 1-oxide | SIELC Technologies [sielc.com]

- 6. mdpi.com [mdpi.com]